molecular formula C14H23BClNO2 B2468189 (R)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine HCl salt CAS No. 1346819-06-4

(R)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine HCl salt

Cat. No.: B2468189
CAS No.: 1346819-06-4
M. Wt: 283.6
InChI Key: XVUGOOXBWAFZRN-HNCPQSOCSA-N
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Description

®-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine hydrochloride salt is a boronic acid derivative. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine hydrochloride salt typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.

    Reduction and Resolution: The boronic ester is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride. The resulting amine is resolved into its enantiomers using a chiral resolving agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can undergo oxidation to form the corresponding nitroso or nitro compound.

    Reduction: The boronic ester can be reduced to the corresponding borane.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its boronic ester moiety makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology

In biological research, this compound is used to study the interactions between boronic acids and biological molecules

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The boronic acid moiety is known to interact with biological targets, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in materials science, including the development of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ®-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine hydrochloride salt involves its interaction with biological targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The compound’s ability to form these interactions underlies its potential as a drug candidate and its use in enzyme inhibition studies.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.

    4-Bromoaniline: A precursor in the synthesis of the target compound.

    Bis(pinacolato)diboron: A common reagent in the formation of boronic esters.

Uniqueness

®-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine hydrochloride salt is unique due to its combination of a boronic ester and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its chiral nature also adds to its uniqueness, providing opportunities for enantioselective synthesis and applications in chiral drug development.

Properties

IUPAC Name

(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2.ClH/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15;/h6-10H,16H2,1-5H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUGOOXBWAFZRN-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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